molecular formula C24H14 B135717 Naphtho[2,3-e]pyrene CAS No. 193-09-9

Naphtho[2,3-e]pyrene

Cat. No.: B135717
CAS No.: 193-09-9
M. Wt: 302.4 g/mol
InChI Key: SRCZXQXKBVWAFC-UHFFFAOYSA-N
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Description

Naphtho[2,3-e]pyrene is a polycyclic aromatic hydrocarbon with the molecular formula C₂₄H₁₄. It is composed of five fused benzene rings, forming a complex structure that is part of the larger family of polycyclic aromatic hydrocarbons. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields .

Mechanism of Action

Target of Action

Naphtho[2,3-e]pyrene is a polycyclic aromatic hydrocarbon

Mode of Action

It’s known that polycyclic aromatic hydrocarbons can intercalate into dna, disrupting its structure and function . This can lead to mutations and other changes in the cell.

Biochemical Pathways

This compound, like other polycyclic aromatic hydrocarbons, is likely to be involved in various biochemical pathways. One such pathway could be the cytochrome P450 pathway , which is responsible for the metabolism of many xenobiotics.

Result of Action

It’s known that polycyclic aromatic hydrocarbons can cause cellular damage, potentially leading to carcinogenesis . This is likely due to their interaction with DNA and other cellular macromolecules.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its formation of chiral domains has been observed when evaporated onto a hexagonal Au (111) surface in an ultrahigh vacuum environment . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphtho[2,3-e]pyrene can be synthesized through several methods, including the cycloisomerization of [2,2]metacyclophanes and the valence isomerization/dehydrogenation of [2,2]metacyclophane-1,9-dienes . These methods involve complex reaction conditions and often require the use of catalysts such as indium trichloride and silver trifluoromethanesulfonate.

Industrial Production Methods: Industrial production of this compound typically involves the pyrolysis of organic materials, such as coal tar and petroleum. This process yields a mixture of polycyclic aromatic hydrocarbons, from which this compound can be isolated through chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Naphtho[2,3-e]pyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nitric acid, halogens, acidic conditions.

Major Products Formed:

Scientific Research Applications

Naphtho[2,3-e]pyrene has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

hexacyclo[10.10.2.02,11.04,9.016,24.019,23]tetracosa-1(22),2,4,6,8,10,12,14,16(24),17,19(23),20-dodecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14/c1-2-6-18-14-22-20-10-4-8-16-12-11-15-7-3-9-19(23(15)24(16)20)21(22)13-17(18)5-1/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCZXQXKBVWAFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C4=CC=CC5=C4C6=C(C=CC=C6C3=CC2=C1)C=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172895
Record name Dibenzo(de,qr)naphthacene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193-09-9
Record name Dibenzo[de,qr]naphthacene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzo(de,qr)naphthacene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000193099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(de,qr)naphthacene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Naphtho[2,3-e]pyrene formed and what are its potential health concerns?

A1: this compound is among the C24H14 PAH isomers identified as a product of catechol pyrolysis at high temperatures (1000°C) []. Catechol, a model fuel representing structural units found in coal, wood, and biomass, produces various PAHs upon combustion, including this compound. This PAH belongs to the pyrene benzologue class []. The significance of this finding lies in the fact that many PAHs, including some C24H14 isomers, are known mutagens and carcinogens []. While the specific health impacts of this compound aren't detailed in the provided research, its presence as a product of combustion, particularly from materials like coal and biomass, raises concerns due to the established link between PAH exposure and adverse health outcomes.

Q2: What is the significance of studying PAHs like this compound in the context of environmental pollution?

A2: The identification of this compound in catechol pyrolysis experiments highlights the potential for its presence in environments impacted by combustion processes []. This is particularly relevant to emissions from coal and biomass burning, which are known sources of various PAHs. Given the association of some PAHs with mutagenicity and carcinogenicity [], the presence of this compound in combustion byproducts emphasizes the need for monitoring and potentially regulating these emissions to mitigate potential health and environmental risks. Further research into the specific toxicological profile of this compound is crucial for informed risk assessment and management.

Q3: Are there analytical methods to identify and quantify this compound in complex mixtures?

A3: The research highlights the use of High-Pressure Liquid Chromatography (HPLC) coupled with Ultraviolet-Visible (UV) absorbance detection and Mass Spectrometry (MS) for identifying and analyzing C24H14 PAHs, including this compound, in the catechol pyrolysis product mixture []. The study presents the specific UV spectrum used to confirm the identity of this compound [], demonstrating the applicability of this analytical technique for detecting and quantifying this PAH in complex samples. This information is valuable for researchers studying PAH formation mechanisms and environmental scientists monitoring PAH levels in environmental and industrial samples.

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